Cas no 213987-75-8 (2-chloro-4-methoxy-3-methyl-1-nitrobenzene)

2-Chloro-4-methoxy-3-methyl-1-nitrobenzene is a substituted aromatic compound characterized by its distinct functional groups, including chloro, methoxy, methyl, and nitro substituents. This structure imparts specific reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and specialty chemicals. The electron-withdrawing nitro group and electron-donating methoxy group create a polarized aromatic system, enabling selective further functionalization. Its stability under standard conditions and well-defined reactivity profile facilitate precise transformations in multi-step synthetic routes. The compound's purity and consistent performance are critical for applications requiring high regioselectivity and yield optimization in complex molecular architectures.
2-chloro-4-methoxy-3-methyl-1-nitrobenzene structure
213987-75-8 structure
Product Name:2-chloro-4-methoxy-3-methyl-1-nitrobenzene
CAS No:213987-75-8
MF:C8H8ClNO3
MW:201.607021331787
MDL:MFCD28756670
CID:5213120
PubChem ID:18941164
Update Time:2025-05-20

2-chloro-4-methoxy-3-methyl-1-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 2-chloro-4-methoxy-3-methyl-1-nitro-
    • 2-chloro-4-methoxy-3-methyl-1-nitrobenzene
    • MDL: MFCD28756670
    • Inchi: 1S/C8H8ClNO3/c1-5-7(13-2)4-3-6(8(5)9)10(11)12/h3-4H,1-2H3
    • InChI Key: UGKVSGRVEAUYKD-UHFFFAOYSA-N
    • SMILES: C1([N+]([O-])=O)=CC=C(OC)C(C)=C1Cl

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Additional information on 2-chloro-4-methoxy-3-methyl-1-nitrobenzene

2-Chloro-4-Methoxy-3-Methyl-1-Nitrobenzene: A Comprehensive Overview

2-Chloro-4-Methoxy-3-Methyl-1-Nitrobenzene, also known by its CAS number CAS No. 213987-75-8, is a highly specialized aromatic compound with a unique combination of functional groups. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology due to its versatile properties and potential applications. The molecule consists of a benzene ring substituted with chlorine, methoxy, methyl, and nitro groups at specific positions, which impart distinct chemical and physical characteristics.

The structure of 2-chloro-4-methoxy-3-methyl-1-nitrobenzene is characterized by the presence of electron-withdrawing and electron-donating groups. The nitro group (-NO₂) at position 1 is a strong electron-withdrawing group, while the methoxy group (-OCH₃) at position 4 is an electron-donating group. The chlorine atom at position 2 and the methyl group (-CH₃) at position 3 further modulate the electronic properties of the benzene ring. This combination creates a compound with unique reactivity and stability, making it a valuable substrate for various chemical transformations.

Recent studies have highlighted the importance of 2-chloro-4-methoxy-3-methyl-1-nitrobenzene in the synthesis of advanced materials. For instance, researchers have explored its use as a precursor for the development of novel polycyclic aromatic hydrocarbons (PAHs), which are critical components in organic electronics. The compound's ability to undergo directed metallation reactions has been leveraged to construct complex molecular architectures with tailored electronic properties.

In the pharmaceutical industry, 2-chloro-4-methoxy-3-methyl-1-nitrobenzene has been investigated as a potential lead compound for drug discovery. Its nitro group can be reduced to an amino group (-NH₂), which is a common functional group in bioactive molecules. This transformation opens up avenues for the creation of derivatives with potential anti-inflammatory, antiviral, or anticancer activities. Recent computational studies have demonstrated that certain derivatives exhibit promising binding affinities to key protein targets, suggesting further exploration in preclinical models.

The synthesis of 2-chloro-4-methoxy-3-methyl-1-nitrobenzene typically involves multi-step reactions that require precise control over reaction conditions. A common approach involves the nitration of a suitably substituted chloromethylbenzene derivative, followed by methylation and subsequent purification steps. The regioselectivity of these reactions is influenced by the directing effects of substituents already present on the benzene ring.

In terms of physical properties, 2-chloro-4-methoxy-3-methyl-1-nitrobenzene is a crystalline solid with a melting point around 150°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it amenable to various solution-phase reactions. The compound's UV-vis spectrum reveals strong absorption bands in the visible region, indicating its potential use in light-harvesting applications.

The environmental impact and safety profile of CAS No. 213987-75-8 have also been subjects of recent research. Studies suggest that the compound exhibits moderate biodegradability under aerobic conditions, though its persistence in aquatic environments requires further investigation. Handling guidelines recommend using appropriate personal protective equipment (PPE) to minimize exposure during synthesis and manipulation.

In conclusion, 2-chloro-4-methoxy-3-methyl-1-nitrobenzene, or CAS No. 213987-75

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